
6-chloro-N-isopentylpyridazine-3-carboxamide
Overview
Description
“6-chloro-N-isopentylpyridazine-3-carboxamide” is a chemical compound with the molecular formula C10H14ClN3O . It has a molecular weight of 227.69 . This compound is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-chloro-N-isopentylpyridazine-3-carboxamide” are not fully detailed in the sources I found. The molecular weight is 227.69 , but other properties such as boiling point and storage conditions are not specified .Scientific Research Applications
Antimycobacterial and Antibacterial Properties
6-chloro-N-isopentylpyridazine-3-carboxamide and its derivatives have shown promising results in antimycobacterial and antibacterial applications. These compounds have been effective against strains like Mycobacterium tuberculosis. For instance, certain derivatives have exhibited inhibitory activity against Mycobacterium tuberculosis H37Rv, with minimal inhibitory concentrations (MIC) indicating strong antimycobacterial properties (Semelková et al., 2017). Additionally, these compounds have shown antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis (Doležal et al., 2010).
Spectroscopic Characterization and Docking Studies
Spectroscopic studies, including FT-IR and FT-Raman, along with density functional theory (DFT) computations, have been conducted on derivatives of 6-chloro-N-isopentylpyridazine-3-carboxamide. These studies help understand the molecular structure and reactive properties, such as potential energy distribution and donor-acceptor interactions. Such research is crucial for evaluating the compound's suitability in various biological and chemical applications (Ranjith et al., 2022).
Synthesis and Biological Evaluation
Research in synthesizing and evaluating the biological activities of these compounds is ongoing. Various derivatives have been synthesized and tested for their antimycobacterial, antifungal, antibacterial, and photosynthesis-inhibiting activity. For example, some derivatives have demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis and other strains, as well as antifungal activity against specific fungal strains (Servusová et al., 2012).
Antimicrobial Bioactivity
Derivatives of 6-chloro-N-isopentylpyridazine-3-carboxamide have shown notable antimicrobial bioactivity against various Gram-positive and Gram-negative bacterial strains. This demonstrates their potential as effective agents in combating bacterial infections (Othman & Hussein, 2020).
Antimycobacterial Agents
Compounds derived from 6-chloro-N-isopentylpyridazine-3-carboxamide have been evaluated as potential antimycobacterial agents. The research focuses on understanding their structure-activity relationships and their ability to combat tuberculosis, emphasizing the need for new anti-tubercular agents (Aijijiyah et al., 2020).
Safety and Hazards
properties
IUPAC Name |
6-chloro-N-(3-methylbutyl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7(2)5-6-12-10(15)8-3-4-9(11)14-13-8/h3-4,7H,5-6H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBDDYSEVSDDMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=NN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-isopentylpyridazine-3-carboxamide | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

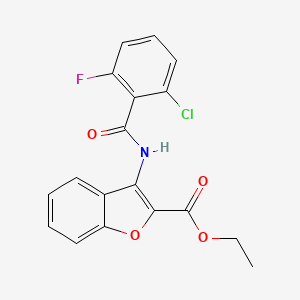
![3,4,9-trimethyl-1,7-dipentyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2949200.png)
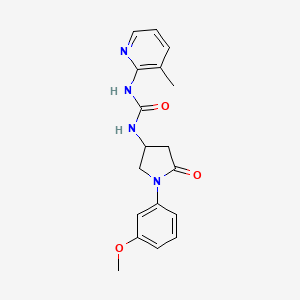
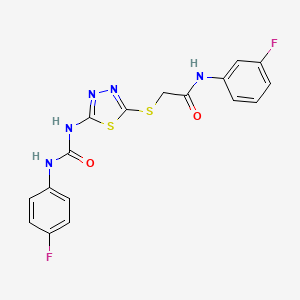


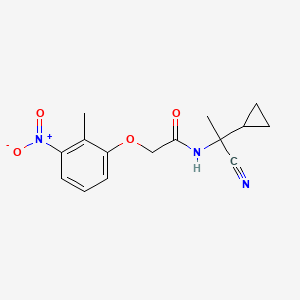


![3-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2949215.png)
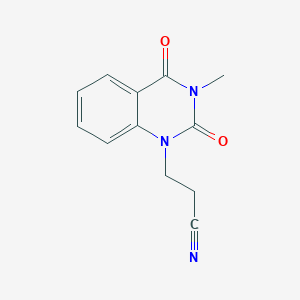
![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)
![4-[(3,4-dichlorobenzyl)sulfanyl]-N-(2-thienylmethylene)aniline](/img/structure/B2949218.png)
![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2949219.png)